Isolysergic acid is classified as an alkaloid, specifically a derivative of lysergic acid. It is primarily sourced from the ergot fungus (Claviceps purpurea), which grows on rye and other grains. This compound is part of a broader class of compounds known as ergolines, which exhibit a variety of biological activities. Isolysergic acid can be produced through synthetic routes or extracted from natural sources where lysergic acid derivatives are present.
The synthesis of isolysergic acid can be achieved through various methods:
Isolysergic acid has a complex molecular structure characterized by a tetracyclic framework typical of ergoline alkaloids. Its molecular formula is , indicating the presence of three nitrogen atoms and multiple functional groups.
Isolysergic acid participates in various chemical reactions that are significant for its transformation into other compounds:
The mechanism of action for isolysergic acid is not fully elucidated but is believed to be similar to that of lysergic acid:
Isolysergic acid exhibits several notable physical and chemical properties:
Isolysergic acid has several scientific applications:
Claviceps purpurea, a parasitic fungus infecting >600 grass species (including rye and wheat), serves as the primary natural source of isolysergic acid and its derivatives. The fungus undergoes a complex life cycle culminating in the formation of sclerotia (ergot bodies), which accumulate ergot alkaloids as chemical defenses. Biosynthesis initiates with the condensation of L-tryptophan and dimethylallyl diphosphate (DMAPP) catalyzed by dimethylallyltryptophan synthase (DmaW), yielding 4-dimethylallyl-L-tryptophan. Subsequent N-methylation, oxidative cyclization, and stereospecific modifications generate chanoclavine-I aldehyde. Critical steps involve the easA gene product (a short-chain dehydrogenase) and easG (an oxidoreductase), which catalyze ring closure to form festuclavine. Lysergic acid then arises via oxidation by the cytochrome P450 enzyme CloA [1] [2] [6].
Isolysergic acid emerges as an epimerization byproduct during lysergic acid synthesis or degradation. C. purpurea strains exhibit ecological specialization:
Table 1: Key Enzymes in Ergot Alkaloid Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
Dimethylallyltryptophan synthase | dmaW | Prenyltransferase | 4-Dimethylallyl-L-tryptophan |
Festuclavine synthase | easA | Dehydrogenase/ring closure | Festuclavine |
Cytochrome P450 CloA | cloA | Lysergic acid synthesis | Lysergic acid |
Non-ribosomal peptide synthetase | lps | Tripeptide assembly for ergopeptines | Ergopeptine scaffolds |
Isolysergic acid [(5R,8S)-9,10-didehydroergoline-8-carboxylic acid] is the C-8 epimer of lysergic acid [(5R,8R)-configuration]. This inversion reverses the stereochemistry at carbon-8 adjacent to the carboxyl group, drastically altering bioactivity. Epimerization occurs spontaneously under physiological conditions (pH 7–9) or enzymatically:
Molecular diagram showing the C-8 inversion: Lysergic acid (8R) vs. Isolysergic acid (8S)
Lysergic Acid: C8-R configuration → Bioactive ergolines Isolysergic Acid: C8-S configuration → Low-receptor affinity
The epimerization is reversible but thermodynamically favors isolysergic acid under alkaline conditions. In C. purpurea, isolysergic acid accumulates during sclerotia senescence or alkaloid degradation phases [1] [8].
Both isomers share identical biosynthetic precursors until the lysergic acid stage. Divergence occurs via post-synthetic modifications:
Metabolic Flux
Biological Activity
Table 2: Comparative Properties of Lysergic Acid and Isolysergic Acid
Property | Lysergic Acid | Isolysergic Acid |
---|---|---|
Configuration | (5R,8R) | (5R,8S) |
Natural Abundance | Primary biosynthetic product | Epimerization byproduct |
Serotonin Receptor IC₅₀ | 8–10 nM (rat cortex) | 100–200 nM (rat cortex) |
Role in Ergopeptines | Core structure | Not incorporated |
Strategies to modulate isolysergic acid yields focus on three pillars:
1. Epimerase Engineering
Heterologous expression of C. purpurea alkaloid genes in Saccharomyces cerevisiae enables controlled epimerization. Strain CN118185978A co-expresses lysergic acid biosynthesis genes (dmaW, easA, cloA) with molecular chaperones (Hsp90, protein disulfide isomerase) to stabilize C-8 inversion enzymes. This system boosts isolysergic acid titers 3.5-fold by optimizing NAD⁺-dependent epimerase activity [4].
2. Fermentation Optimization
Claviceps paspali submerged fermentation demonstrates phase-dependent isomer dynamics:
3. Promoter and Pathway Refactoring
Synthetic biology approaches include:
Table 3: Metabolic Engineering Targets for Isolysergic Acid Production
Strategy | Host System | Key Genetic Modifications | Outcome |
---|---|---|---|
Epimerase overexpression | S. cerevisiae | CP-epimerase + HSP90 co-expression | 3.5× ↑ isolysergic acid yield |
Fermentation pH control | C. paspali MG-6 | pH maintained at 5.5–6.0 | Suppresses non-enzymatic epimerization |
Chaperone co-expression | Pichia pastoris | PDI + CP-epimerase fusion | Soluble enzyme ↑ 60% |
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